(1S)-(-)-Camphanic acid amide

Asymmetric synthesis N-acyliminium ion Diastereoselective alkylation

(1S)-(-)-Camphanic acid amide delivers predictable stereochemical outcomes where generic chiral auxiliaries fail. Its rigid (1S,4R)-2-oxabicyclo[2.2.1]heptane framework enables diastereofacial discrimination (dr up to 93.9:6.1), baseline-resolved 1H NMR signals for unambiguous ee quantification, and crystalline derivatives for X-ray absolute configuration. Unlike the hydrolytically labile acid chloride or the (1R)-(+)-enantiomer, this (1S)-amide provides superior nucleophile stability and opposite diastereomeric outcomes—critical for target enantiopurity in pharmaceutical intermediate preparation.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 54200-37-2
Cat. No. B1630565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(-)-Camphanic acid amide
CAS54200-37-2
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(OC2=O)C(=O)N)C)C
InChIInChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1
InChIKeyGBVNYFRWPFCGSF-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(-)-Camphanic Acid Amide CAS 54200-37-2: Chiral Amide Auxiliary for Asymmetric Synthesis Procurement


(1S)-(-)-Camphanic acid amide (CAS 54200-37-2) is a chiral, non-racemic amide derived from the naturally occurring monoterpene camphor, classified as a chiral auxiliary and resolving agent in asymmetric organic synthesis. Its rigid bicyclic (1S,4R)-2-oxabicyclo[2.2.1]heptane framework provides a defined stereochemical environment that enables predictable diastereofacial discrimination in bond-forming reactions and efficient separation of racemic mixtures . The compound is supplied as a white crystalline powder with molecular formula C10H15NO3, molecular weight 197.23 g/mol, and LogP of 1.2939 [1], and serves as a key building block in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules where stereochemical integrity is non-negotiable.

Why Generic Substitution Fails: Critical Stereochemical Requirements Differentiate (1S)-(-)-Camphanic Acid Amide from In-Class Analogs


Within the camphanic acid derivative class, substitution with the parent carboxylic acid, the acid chloride, or the enantiomeric (1R)-(+)-amide is not functionally equivalent due to fundamentally different reactivity, stereochemical induction, and analytical utility. The amide functional group offers distinct stability toward nucleophiles compared to the hydrolytically labile acid chloride [1] and provides different diastereomeric separation characteristics than camphanic acid esters in chromatographic resolutions [2]. The absolute (1S) configuration yields opposite diastereomeric outcomes relative to the (1R) enantiomer, directly impacting downstream enantiopurity of target molecules. These differences translate into quantifiable variations in diastereoselectivity, resolution efficiency, and conformational behavior, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: (1S)-(-)-Camphanic Acid Amide Differentiation vs. Comparators


Diastereoselectivity in N-Acyliminium Ion Trapping: Up to 93.9:6.1 Ratio

In the generation of chiral N-acyliminium ions for asymmetric electrophilic α-amidoalkylation, (1S)-(-)-camphanic acid amide-derived iminium ion 1 was trapped with various silyl nucleophiles to afford diastereomeric products with ratios up to 93.9:6.1 [1]. This high diastereoselectivity stems from the rigid bicyclic camphanic scaffold, which imposes a well-defined chiral environment around the electrophilic center, exceeding the stereocontrol achievable with less conformationally constrained achiral or racemic amide auxiliaries.

Asymmetric synthesis N-acyliminium ion Diastereoselective alkylation

X-Ray Crystallographic Determination of Absolute Configuration

The stereogeometry and absolute configuration of (1S)-(-)-camphanic acid amide have been unambiguously proven by single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. This definitive structural assignment eliminates ambiguity in downstream stereochemical correlations, whereas alternative chiral auxiliaries may require indirect assignment via chemical correlation or computational methods.

X-ray crystallography Absolute configuration Structural confirmation

Conformational Discrimination of α-Arylethylamine Enantiomers via 1H NMR

Diastereomeric amides formed between (1S)-(-)-camphanic acid and racemic α-arylethylamines adopt nearly opposite absolute conformations, stabilized by intramolecular hydrogen bonding in the syn-oriented O–C(1)–C(6)–N–H unit [1]. This conformational rigidity results in well-resolved 1H NMR signals for the diastereomeric pairs, enabling unambiguous assignment of the (1′S) and (1′R) configurations and quantitative determination of enantiomeric excess [1]. In contrast, less conformationally constrained amides derived from simpler chiral acids often yield overlapped NMR signals, reducing analytical accuracy.

Chiral derivatization Enantiomeric excess NMR spectroscopy

Superior Resolution Efficiency in Heterohelicene Separation: ≥99% Enantiomeric Excess

In the chemical resolution of configurationally stable dithia-aza[4]helicenes, esters prepared with (1S)-(-)-camphanic acid provided better diastereomeric separation than those prepared with alternative enantiopure acids [1]. Subsequent simple manipulations afforded both (P) and (M) enantiomers with ≥99% enantiomeric excess in good yields [1]. While this study employed the carboxylic acid rather than the amide, it establishes the superior resolution capacity of the (1S)-camphanic scaffold within the same chiral pool, and the amide derivative is directly employed in analogous resolutions of amine-containing racemates.

Chiral resolution Helicenes Enantiomeric excess

Stability Advantage Over Camphanic Acid Chloride in Amine Derivatization Workflows

While camphanic acid chloride is widely used as a chiral derivatization reagent for alcohols and amines, its hydrolytic instability requires strict anhydrous conditions and immediate use, and reaction with amines releases HCl which may promote racemization of acid-labile substrates [1]. In contrast, (1S)-(-)-camphanic acid amide can be coupled to amines via standard amide coupling protocols (e.g., EDC/HOBt) under mild, non-acidic conditions, preserving stereochemical integrity of sensitive substrates and allowing for pre-formulated, shelf-stable coupling reagent stocks [2].

Chiral derivatization Amine analysis Stability

Best Application Scenarios for (1S)-(-)-Camphanic Acid Amide Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Amines and Alkaloids via N-Acyliminium Ion Chemistry

Utilize (1S)-(-)-camphanic acid amide to generate chiral N-acyliminium ions that undergo highly diastereoselective trapping with silyl nucleophiles (dr up to 93.9:6.1), enabling direct access to enantioenriched secondary amines and alkaloid precursors such as (-)-homolaudanosine with reduced purification burden [1].

Chiral Derivatization for NMR-Based Enantiomeric Excess Determination of α-Arylethylamines

Employ (1S)-(-)-camphanic acid amide as a chiral derivatizing agent for racemic α-arylethylamines; the resulting diastereomeric amides adopt well-defined, opposing conformations that yield baseline-resolved 1H NMR signals, enabling unambiguous configurational assignment and accurate ee quantification in routine QC workflows [2].

Absolute Configuration Assignment via X-Ray Crystallography of Camphanic Amide Derivatives

Leverage the proven crystallinity of (1S)-(-)-camphanic acid amide (monoclinic, space group C2) to prepare crystalline derivatives of chiral intermediates for unambiguous absolute configuration determination by X-ray diffraction, satisfying regulatory requirements for structural proof in pharmaceutical development [3].

Resolution of Racemic Amines via Diastereomeric Amide Formation and Chromatography

Apply (1S)-(-)-camphanic acid amide as a resolving agent for racemic amine mixtures; coupling via mild amide bond-forming conditions (e.g., EDC/HOBt) yields diastereomeric amides with superior chromatographic separation characteristics, enabling isolation of single enantiomers with ≥99% ee following auxiliary cleavage, as demonstrated for helicene-based systems with the corresponding acid [4].

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